3-(3-fluorophenyl)-1H-indazole
Overview
Description
3-(3-fluorophenyl)-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that was first synthesized in 2008. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been widely used in scientific research to study the effects of cannabinoids on the body.
Scientific Research Applications
Antimicrobial Activity
- 3-(4-fluorophenyl)-benzo[g]indazoles, closely related to 3-(3-fluorophenyl)-1H-indazole, have shown inhibitory effects on a wide range of microbes, demonstrating their potential in antimicrobial applications (Abdel-Wahab, Mohamed, & Awad, 2014).
Docking Studies in Medicinal Chemistry
- Piperazine-1-yl-1H-indazole derivatives, including compounds similar to 3-(3-fluorophenyl)-1H-indazole, have significant roles in medicinal chemistry, with their structures and docking studies providing insights for drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Fluorophenyl-indazole derivatives are used in synthesizing iridium(III) complexes, which exhibit tunable emission colors for OLEDs, suggesting potential in display and lighting technologies (Niu et al., 2018).
Antitumor Activity
- Specific fluorophenyl-indazole compounds have shown inhibitory effects on cancer cell lines, indicating their potential in cancer therapy (Hao et al., 2017).
Antioxidant Properties
- Indazole derivatives with fluorophenyl groups demonstrate antioxidant activities, which could be explored for therapeutic applications (Polo et al., 2016).
Synthesis and Chemical Reactivity
- Studies on the synthesis and reactions of fluorophenyl-indazole derivatives contribute to a broader understanding of their chemical properties and potential applications in various fields (Yakaiah et al., 2008; Li et al., 2012; Chevalier et al., 2018).
Fluorescent Dyes and Probes
- The synthesis of fluorophenyl-indazole derivatives has led to the development of fluorescent dyes and probes, useful in biological imaging and diagnostics (Cheng et al., 2016; Wrona-Piotrowicz et al., 2022).
properties
IUPAC Name |
3-(3-fluorophenyl)-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGZFUMWZRHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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